molecular formula C16H23NO2 B5773535 N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide

N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide

Cat. No. B5773535
M. Wt: 261.36 g/mol
InChI Key: QUNVUCBATJFCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide, also known as SD-106, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell growth and survival. N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In cancer research, N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide has been shown to protect against neuronal cell death and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide in lab experiments is its ability to inhibit multiple pathways involved in cancer, inflammation, and neurodegenerative diseases. Another advantage is its relatively low toxicity compared to other compounds. However, a limitation of using N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods to improve its bioavailability and efficacy. Additionally, more studies are needed to fully understand the mechanism of action of N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide and its potential side effects.

Synthesis Methods

N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide is synthesized through the reaction of 2,5-dimethylphenol with cyclohexylamine and chloroacetyl chloride. The resulting product is then purified through recrystallization to obtain a white crystalline solid.

Scientific Research Applications

N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide has been shown to protect against neuronal cell death and improve cognitive function.

properties

IUPAC Name

N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12-8-9-13(2)15(10-12)19-11-16(18)17-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNVUCBATJFCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.